molecular formula C15H18N4O2S B4724111 N-[4-(acetylamino)-3-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

N-[4-(acetylamino)-3-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

Cat. No. B4724111
M. Wt: 318.4 g/mol
InChI Key: YHYUJVLPTPBUAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-(acetylamino)-3-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide and related derivatives often begins with a common intermediate, which is then reacted with various reagents to introduce the desired functional groups. For example, the synthesis of related derivatives involves starting from a common intermediate such as 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and reacting it with appropriate thiols or thione derivatives (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Molecular Structure Analysis

The elucidation of the molecular structure of compounds similar to N-[4-(acetylamino)-3-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is typically achieved through various spectroscopic methods such as IR, NMR, and Mass spectra, providing detailed information about the arrangement of atoms and functional groups within the molecule (Duran & Demirayak, 2012).

Chemical Reactions and Properties

These compounds participate in various chemical reactions that can modify their structure or functional groups, leading to the formation of new derivatives with potentially different biological activities. The reactivity is often explored through synthesis pathways that introduce or alter functional groups, such as the acetyl or methyl groups, to investigate the impact on the compound's properties and activity (Khalil, Sayed, & Raslan, 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and for their formulation in potential applications. These properties are typically determined experimentally through techniques like X-ray crystallography and thermal analysis (Sethusankar, Thennarasu, Velmurugan, & Kim, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the compound's potential use in various applications. These properties are often investigated through studies of their reactions with other chemical entities, determination of their pKa values, and evaluations of their activity in biological systems (Duran & Canbaz, 2013).

Future Directions

The future directions for research into this compound could include exploring its potential biological activities, given the wide range of activities exhibited by other imidazole derivatives . Further studies could also investigate its synthesis and the chemical reactions it can participate in.

properties

IUPAC Name

N-(4-acetamido-3-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-10-8-12(4-5-13(10)17-11(2)20)18-14(21)9-22-15-16-6-7-19(15)3/h4-8H,9H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYUJVLPTPBUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NC=CN2C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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